molecular formula C15H18O6 B8652878 Malonic acid, piperonyl-, diethyl ester CAS No. 22180-30-9

Malonic acid, piperonyl-, diethyl ester

Cat. No.: B8652878
CAS No.: 22180-30-9
M. Wt: 294.30 g/mol
InChI Key: ZGWNOKCKFCUKPC-UHFFFAOYSA-N
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Description

Malonic acid, piperonyl-, diethyl ester (CAS: Not explicitly provided in evidence) is a malonic acid derivative where the central carbon bears a piperonyl group (a benzodioxole-substituted methyl group) and two ethyl ester moieties. Its structure comprises a malonate core (propanedioic acid diethyl ester) functionalized with a piperonyl substituent, which introduces steric bulk and electron-rich aromaticity. This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or fragrances, leveraging the piperonyl group’s bioactivity and solubility-enhancing properties .

For the piperonyl variant, reaction conditions would likely involve piperonyl bromide or chloride under basic conditions to form the substituted malonate.

Properties

CAS No.

22180-30-9

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-(1,3-benzodioxol-5-ylmethyl)propanedioate

InChI

InChI=1S/C15H18O6/c1-3-18-14(16)11(15(17)19-4-2)7-10-5-6-12-13(8-10)21-9-20-12/h5-6,8,11H,3-4,7,9H2,1-2H3

InChI Key

ZGWNOKCKFCUKPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonic acid diethyl ester derivatives vary in substituents, influencing their reactivity, physical properties, and applications. Below is a comparative analysis:

Table 1: Key Properties of Malonic Acid Diethyl Esters

Compound Name Substituent(s) Molecular Weight (g/mol) Reactivity Notes Applications References
Diethyl malonate None (parent compound) 160.17 High enolate stability; versatile alkylation Flavoring agents, pharmaceuticals
Malonic acid, methyl-, diethyl ester Methyl 174.19 Moderate steric hindrance; slower alkylation Intermediate in drug synthesis
Diethyl 2-butylmalonate Butyl 216.27 Reduced enolate stability due to bulk Polymer chemistry, plasticizers
Dipropylmalonic acid diethyl ester Dipropyl 244.32 Low solubility in polar solvents Valproic acid synthesis
2-(4-Iodophenethyl)-2-methyl-malonic acid diethyl ester 4-Iodophenethyl + Methyl 346.19 Aromatic substituent enhances UV activity SPECT tracer development
Malonic acid, piperonyl-, diethyl ester (hypothetical) Piperonyl (benzodioxole-methyl) ~276.25 (estimated) High steric/electronic effects; potential aromatic π-π interactions Expected: Antifungal agents, fragrances

Key Comparative Insights

Reactivity in Enolate Formation: Diethyl malonate forms stable enolates for alkylation due to minimal steric hindrance . Bulky substituents (e.g., butyl, piperonyl) reduce enolate accessibility, requiring stronger bases or elevated temperatures . Electron-rich aromatic groups (e.g., piperonyl) may stabilize enolates via resonance but hinder nucleophilic attack due to steric effects .

Physical Properties :

  • Aliphatic substituents (methyl, butyl) lower melting points compared to aromatic variants .
  • Piperonyl derivatives likely exhibit higher melting points and lower volatility due to aromatic stacking .

Applications :

  • Simple esters (e.g., diethyl malonate) are used in flavorings and acetoacetic ester synthesis .
  • Aromatic derivatives (e.g., 4-iodophenethyl) are tailored for imaging agents, while piperonyl variants may target antifungal or insecticidal applications .

Research Findings and Challenges

  • Synthesis Challenges : Piperonyl-substituted malonates require careful optimization of alkylation conditions to mitigate steric hindrance. For example, highlights the use of phosphorus oxychloride for activating pyrimidine intermediates, which may be relevant for piperonyl functionalization .
  • Toxicity Considerations : While malonic acid itself has documented toxicity (renal and respiratory effects), esters like diethyl malonate are generally safer but require rigorous purity standards in pharmaceuticals .

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